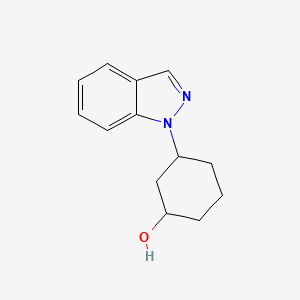

3-Indazol-1-ylcyclohexan-1-ol

Description

3-Indazol-1-ylcyclohexan-1-ol is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring

Properties

IUPAC Name |

3-indazol-1-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-2,4,7,9,11-12,16H,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUAWLFBGRZCGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Indazol-1-ylcyclohexan-1-ol typically involves the formation of the indazole ring followed by its attachment to the cyclohexanol moiety. One common method involves the cyclization of arylhydrazones, followed by deprotonation and nucleophilic aromatic substitution (S_NAr) ring closure . The reaction conditions often include the use of catalysts such as CuI and bases like K_2CO_3.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Indazol-1-ylcyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO_4 can be used.

Reduction: Common reducing agents include NaBH_4 (Sodium borohydride) and LiAlH_4 (Lithium aluminium hydride).

Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the indazole ring.

Scientific Research Applications

3-Indazol-1-ylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Indazol-1-ylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

Indazole: The parent compound, which shares the core bicyclic structure.

Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.

Benzimidazole: A compound with a fused benzene and imidazole ring, used in various pharmaceutical applications.

Uniqueness: 3-Indazol-1-ylcyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety, which can influence its physical and chemical properties. This structural feature can enhance its solubility and bioavailability compared to other indazole derivatives.

Biological Activity

3-Indazol-1-ylcyclohexan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole moiety linked to a cyclohexanol structure. The compound's structure suggests potential interactions with various biological targets, particularly enzymes and receptors involved in disease processes.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes, contributing to its therapeutic effects. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes that play crucial roles in the immunosuppressive pathways associated with cancer progression .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Cancer Immunotherapy

A study investigated the effects of this compound in cancer cell lines expressing IDO and TDO. The compound was found to significantly reduce kynurenine production, a metabolite associated with immune suppression in tumors. The results indicated that treatment with this compound could enhance the efficacy of immunotherapy by restoring immune function against tumors .

Case Study 2: Inflammatory Diseases

Research has demonstrated that derivatives of indazole compounds, including this compound, show promise in treating inflammatory conditions such as rheumatoid arthritis. These compounds were shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Research Findings

Recent studies have highlighted the potential of this compound as a dual inhibitor of IDO and TDO. This dual inhibition is particularly relevant for cancer therapies aimed at overcoming the immunosuppressive tumor microenvironment. The compound's ability to modulate kynurenine levels suggests a novel approach for enhancing anti-tumor immunity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.